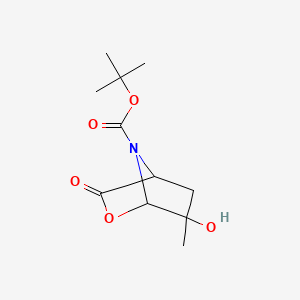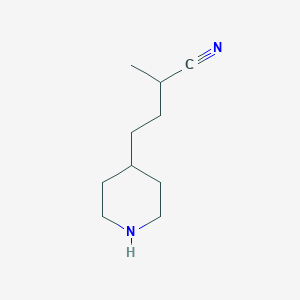![molecular formula C10H9F B15205372 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene is an organic compound with the molecular formula C10H9F. This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,3-butadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
The synthesis of 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene typically involves the reaction of 2-fluorobenzene with 1,3-butadiene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzene is reacted with 1,3-butadiene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
科学研究应用
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound to study drug-receptor interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, influencing its activity. The pathways involved may include signal transduction mechanisms and metabolic processes that are modulated by the compound’s structure and reactivity .
相似化合物的比较
Similar compounds to 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene include other fluorinated aromatic compounds such as:
1-Fluoro-2-(1,3-butadienyl)benzene: Similar in structure but with different substitution patterns.
2-Fluoro-1,3-butadiene: Lacks the aromatic benzene ring but contains the fluorinated butadiene moiety.
1,4-Difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the butadienyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
属性
分子式 |
C10H9F |
|---|---|
分子量 |
148.18 g/mol |
IUPAC 名称 |
1-[(1E)-buta-1,3-dienyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1H2/b6-3+ |
InChI 键 |
COEBTIGMXUBXNA-ZZXKWVIFSA-N |
手性 SMILES |
C=C/C=C/C1=CC=CC=C1F |
规范 SMILES |
C=CC=CC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
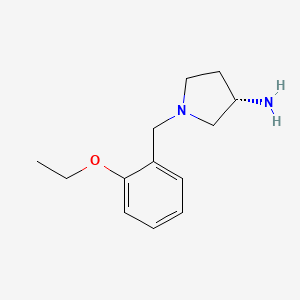
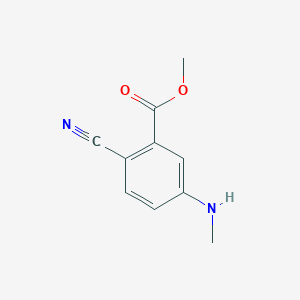
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
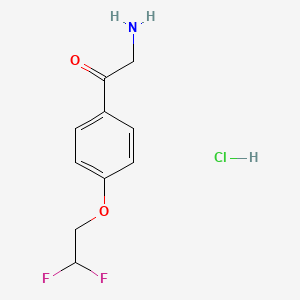
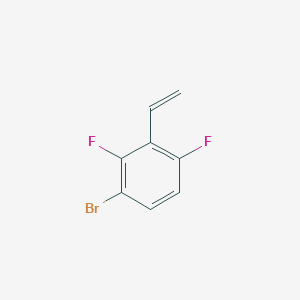
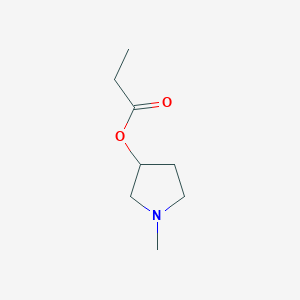
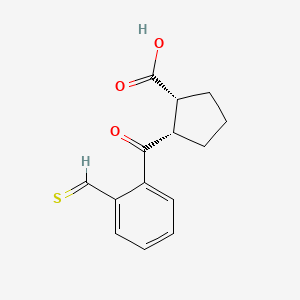
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
